1-(3-(Bromomethyl)-5-mercaptophenyl)-1-chloropropan-2-one
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Overview
Description
1-(3-(Bromomethyl)-5-mercaptophenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes bromomethyl, mercaptophenyl, and chloropropanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Bromomethyl)-5-mercaptophenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by thiolation and chlorination steps. The reaction conditions often require specific solvents, temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Bromomethyl)-5-mercaptophenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines, or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can produce various substituted derivatives.
Scientific Research Applications
1-(3-(Bromomethyl)-5-mercaptophenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical probes or inhibitors.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-5-mercaptophenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl and mercapto groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The chloropropanone moiety can also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
- 1-(3-Bromomethylphenyl)-1-chloropropan-2-one
- 1-(5-Mercaptophenyl)-1-chloropropan-2-one
- 1-(3-(Bromomethyl)-5-hydroxyphenyl)-1-chloropropan-2-one
Uniqueness: 1-(3-(Bromomethyl)-5-mercaptophenyl)-1-chloropropan-2-one is unique due to the presence of both bromomethyl and mercapto groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups in a single molecule allows for unique interactions and reactions not typically observed in similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H10BrClOS |
---|---|
Molecular Weight |
293.61 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-5-sulfanylphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c1-6(13)10(12)8-2-7(5-11)3-9(14)4-8/h2-4,10,14H,5H2,1H3 |
InChI Key |
LGVDYBXBYWQSOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)CBr)S)Cl |
Origin of Product |
United States |
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